molecular formula C18H20ClN3O3 B11470756 5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11470756
M. Wt: 361.8 g/mol
InChI Key: OHWFHUKXYSFPOQ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a dimethylpyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H20ClN3O3/c1-20-14-11-22(9-6-10-25-3)16(12-7-4-5-8-13(12)19)15(14)17(23)21(2)18(20)24/h4-5,7-8,11H,6,9-10H2,1-3H3

InChI Key

OHWFHUKXYSFPOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)CCCOC

Origin of Product

United States

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